Product packaging for Ammoninum-d4 Deuteroxide(Cat. No.:CAS No. 12168-30-8)

Ammoninum-d4 Deuteroxide

Cat. No.: B032923
CAS No.: 12168-30-8
M. Wt: 40.077 g/mol
InChI Key: VHUUQVKOLVNVRT-NSPFYZSMSA-N
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Description

Ammoninum-d4 Deuteroxide is a useful research compound. Its molecular formula is H5NO and its molecular weight is 40.077 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H5NO B032923 Ammoninum-d4 Deuteroxide CAS No. 12168-30-8

Properties

InChI

InChI=1S/H3N.H2O/h1H3;1H2/i/hD5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUUQVKOLVNVRT-NSPFYZSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])[2H].[2H]O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

40.077 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12168-30-8
Record name [2H4]ammonium [2H]hydroxide
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Foundational Concepts of Isotopic Labeling in Chemical Research

Isotopic labeling is a technique used to track the journey of an atom or a group of atoms through a chemical reaction or a metabolic pathway. wikipedia.org By replacing a specific atom in a molecule with one of its isotopes, researchers can follow the labeled molecule through complex transformations. wikipedia.orgcreative-proteomics.com Isotopes are variants of a particular element that share the same number of protons but differ in the number of neutrons, resulting in different atomic masses but nearly identical chemical properties. musechem.com

The choice of isotope depends on the analytical method used for detection. Stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used and can be detected by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). wikipedia.org These techniques are sensitive to the mass or nuclear magnetic properties of the isotope, allowing for precise tracking of the labeled compound. wikipedia.org For instance, replacing hydrogen with deuterium in phenol (B47542) results in a detectable change, indicating that phenol readily undergoes hydrogen-exchange reactions. wikipedia.org

Significance of Deuterated Reagents in Contemporary Academic Investigations

Chemical Structure and Isotopic Composition

The chemical structure of Ammonium-d4 deuteroxide consists of a deuterated ammonium cation ([ND₄]⁺) and a deuteroxide anion ([OD]⁻) dissolved in deuterium oxide (D₂O). The empirical formula is represented as ND₅O, and its CAS Number is 12168-30-8. sigmaaldrich.comdiscoveroakwoodchemical.com High-purity grades of this compound typically have an isotopic enrichment of 99 atom % D, ensuring minimal interference from protium (B1232500) (¹H) in sensitive analytical techniques. sigmaaldrich.comscientificlabs.ie

Physicochemical Properties

Ammonium-d4 deuteroxide is typically supplied as a clear, colorless solution in deuterium oxide (D₂O). chemdad.comfishersci.be Its physical and chemical properties are influenced by the presence of deuterium, which is heavier than hydrogen.

Physical State and Appearance

Under standard conditions, Ammonium-d4 deuteroxide is a liquid solution. fishersci.be It is commercially available in various concentrations, commonly as a 25-26% (by weight) solution in D₂O. sigmaaldrich.comreanallabor.hu

Key Physical Constants

The key physical constants for a typical solution of Ammonium-d4 deuteroxide are summarized in the table below. These values are essential for its use in various experimental setups.

PropertyValueSource(s)
Molecular Formula ND₄OD clearsynth.com
Molecular Weight ~40.08 g/mol sigmaaldrich.comclearsynth.com
CAS Number 12168-30-8 sigmaaldrich.comclearsynth.com
Density (at 25 °C) ~1.056 g/mL sigmaaldrich.comscientificlabs.ie
Refractive Index (n20/D) ~1.334 sigmaaldrich.com
Isotopic Purity ≥99 atom % D sigmaaldrich.comscientificlabs.ie

Synthesis and Manufacturing Processes

The production of Ammonium-d4 deuteroxide involves specific synthetic routes designed to achieve high levels of deuterium incorporation.

Common Synthetic Routes

While detailed proprietary manufacturing processes are not publicly disclosed, the synthesis generally involves the reaction of a deuterated precursor with deuterium oxide. A common conceptual route is the reaction of deuterated ammonia (B1221849) (ND₃) with deuterium oxide (D₂O).

Isotopic Enrichment Techniques

Achieving the high isotopic purity required for applications like NMR and MS relies on starting with highly enriched deuterium sources. Deuterium oxide (heavy water) is the most common and inexpensive source of deuterium. researchgate.net The enrichment of deuterium is typically accomplished through processes like the Girdler sulfide (B99878) process or water electrolysis, which capitalize on the slight differences in physical properties between H₂O and D₂O. The enriched D₂O and other deuterated precursors are then used in the synthesis to produce the final high-purity Ammonium-d4 deuteroxide.

Advanced Spectroscopic Characterization and Analytical Applications of Ammonium D4 Deuteroxide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The utility of Ammonium-d4 deuteroxide is most pronounced in the field of NMR spectroscopy, a powerful technique for elucidating molecular structure and dynamics. sigmaaldrich.com Its applications range from serving as a specialized solvent to facilitating complex studies of biomolecules. sigmaaldrich.comchemdad.com

Utilization as a Deuterated Solvent in NMR Spectrometry

In ¹H NMR spectroscopy, the signals from proton-containing solvents can overwhelm the signals of the analyte, making spectral interpretation difficult or impossible. labinsights.nl Deuterated solvents, such as solutions containing Ammonium-d4 deuteroxide, are essential to circumvent this issue. sigmaaldrich.com The deuterium (B1214612) nucleus (²H) resonates at a completely different frequency from the proton (¹H), meaning the solvent does not produce interfering signals in the proton NMR spectrum. sigmaaldrich.comstudymind.co.uk This "silent" background allows for the clear and precise analysis of the target molecules. datahorizzonresearch.com

Furthermore, modern NMR spectrometers utilize the deuterium signal from the solvent for a process called field-frequency locking, or "locking." studymind.co.uk The spectrometer continuously monitors the deuterium resonance and adjusts the main magnetic field to keep its frequency constant. This compensates for any magnetic field drift, ensuring the stability required for long experiments and high-resolution data acquisition. The well-known frequency difference between the deuterium signal and the reference standard, typically tetramethylsilane (B1202638) (TMS), also allows for accurate calibration of the chemical shift axis to 0 ppm.

Biomolecular NMR Studies: Proteins and Nucleic Acids

Ammonium-d4 deuteroxide is a key reagent in the study of large biomolecules like proteins and nucleic acids. isotope.comckisotopes.comckisotopes.com It is often used in the preparation of deuterated buffers and media for expressing deuterated proteins in systems like E. coli. ckisotopes.comnih.govotsuka.co.jp This isotopic labeling is a cornerstone of modern biomolecular NMR, enabling the study of systems that would otherwise be too complex to analyze. ukisotope.com

For large proteins and other macromolecules, spectral overlap in ¹H NMR spectra is a major challenge, as thousands of proton signals are crowded into a narrow spectral window. ukisotope.com Widespread deuteration, facilitated by reagents like Ammonium-d4 deuteroxide during protein expression, dramatically improves spectral resolution. bohrium.com Replacing most of the protons with deuterons simplifies the spectrum by removing most of the signals and, crucially, by eliminating the complex network of proton-proton dipolar couplings that lead to broad lines. bohrium.com This results in significantly narrower and better-resolved signals. sigmaaldrich.com Techniques like high-resolution magic angle spinning (HRMAS) can be used on samples swelled in deuterated solvents to further enhance molecular motion and average out residual dipolar interactions, leading to liquid-like high-resolution spectra from semi-solid samples like tissues. researchgate.net

Determining the three-dimensional structure of proteins and nucleic acids is fundamental to understanding their function. sigmaaldrich.com Isotopic labeling with deuterium is a powerful tool in this endeavor. ukisotope.com While extensive deuteration simplifies spectra, specific protonated groups must be reintroduced at key positions to provide the necessary distance constraints for structure calculation via the Nuclear Overhauser Effect (NOE). ukisotope.com The production of selectively protonated groups within a highly deuterated protein has become a vital strategy for the structural analysis of large proteins and their complexes. ukisotope.comsigmaaldrich.com For instance, Ammonium-d4 deuteroxide can be used in the growth media for producing a deuterated protein conjugate, whose structure can then be analyzed using a combination of techniques, including small-angle neutron and X-ray scattering, which complement the NMR data. nih.gov

Beyond static structures, NMR spectroscopy can provide profound insights into the internal motions and conformational changes that govern biological function. ukisotope.com The availability of isotope-labeled proteins has opened up the entire field of protein dynamics to investigation by NMR. ukisotope.com Solid-state NMR (ssNMR), in particular, can probe molecular processes across a vast range of timescales, from nanoseconds to seconds. sigmaaldrich.com By reducing the density of protons, deuteration minimizes the strong dipolar couplings that would otherwise obscure the subtle changes in the NMR signal associated with molecular motion, thereby enabling detailed studies of protein and nucleic acid dynamics.

Understanding how biomolecules interact with each other and with other molecules is key to deciphering biological pathways. In solid-state NMR, mixing molecular species with different isotopic labeling patterns is a powerful method to probe intermolecular contacts. sigmaaldrich.com For example, by studying a complex where one protein is fully deuterated and its binding partner is protonated, one can selectively observe signals corresponding to the interface between the two molecules. This approach helps to map binding sites and understand the architecture of large biological assemblies. sigmaaldrich.com Similarly, interactions between proteins and lipids in membranes can be investigated by using deuterated detergents and buffers to create a suitable environment for the study, allowing for the characterization of the lipid-protein interface. otsuka.co.jpsigmaaldrich.com

Table 2: Summary of Ammonium-d4 Deuteroxide Applications in Biomolecular NMR This interactive table summarizes the key applications discussed in the article. Click on the headers to sort the data.

Application Area Technique/Strategy Purpose Source(s)
Enhanced Resolution Extensive Deuteration Reduces spectral crowding and signal broadening in large molecules. ukisotope.combohrium.com
Structural Elucidation Selective Protonation in Deuterated Proteins Provides specific distance constraints for 3D structure calculation. ukisotope.comsigmaaldrich.com
Molecular Dynamics Isotopic Labeling Enables the study of conformational changes and internal motions over various timescales. ukisotope.comsigmaaldrich.com
Interaction Studies Differential Labeling of Complexes Selectively probes intermolecular contacts and binding interfaces. sigmaaldrich.com
Membrane Protein Studies Use in Deuterated Buffers/Detergents Facilitates the study of protein-lipid interactions in a native-like environment. otsuka.co.jpchemie-brunschwig.ch
Protein Production Component of Deuterated Growth Media Used as a base to maintain pH in media for expressing deuterated proteins. nih.gov

Compound Index

Mechanistic Insights from Deuterium-Induced Spectral Changes

The substitution of hydrogen with its heavier isotope, deuterium, in the ammonium (B1175870) ion (ND₄⁺) induces subtle yet significant changes in its spectroscopic properties, which provide profound mechanistic insights into molecular structure, dynamics, and interactions. nih.govajchem-a.com Isotopic substitution does not alter the electronic potential surface of a molecule but does change its mass and, consequently, its vibrational frequencies. nih.gov These changes, known as isotope effects, are powerful tools in spectroscopy for elucidating reaction mechanisms and understanding intermolecular forces. numberanalytics.comnih.gov

In solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium substitution in ammonium salts leads to measurable isotope effects on the nitrogen chemical shifts. scispace.com For instance, studies on ammonium halides have shown a distinct difference between the chemical shift of the natural abundance NH₄⁺ and the fully deuterated ND₄⁺ species. scispace.com This full deuterium isotope effect on the chemical shift can be correlated with structural parameters, such as the distance between the nitrogen and the halide anion (N···X distance). scispace.com This correlation provides a firmer basis for interpreting deuterium isotope effects on nitrogen chemical shifts in various environments, including biological systems. scispace.com

Furthermore, deuterium substitution affects the observed spin-spin couplings. In solid-state NMR of ammonium salts, N-H couplings are often not observed due to the fast rotation of the ammonium ion, which leads to a phenomenon known as self-decoupling. scispace.com In contrast, N-D couplings in the deuterated species remain present, offering a distinct spectroscopic handle to probe the ion's environment and dynamics. scispace.com Deviations from simple additivity in the isotope shifts for partially deuterated species (e.g., NH₃D⁺, NH₂D₂⁺) have also been observed, providing detailed information about the vibrational averaging of the nuclear shielding. cdnsciencepub.com These deuterium-induced spectral changes thus serve as a sensitive probe for characterizing the local environment and dynamic behavior of the ammonium ion in condensed phases. scispace.comcdnsciencepub.com

Table 1: Deuterium Isotope Effects on ¹⁵N Chemical Shifts in Solid Ammonium Halides This table illustrates the measured difference in chemical shift between NH₄⁺ and ND₄⁺ in various solid ammonium halide salts, demonstrating the influence of the counter-ion on the isotope effect.

Ammonium SaltFull Deuterium Isotope Effect (ppm)N···X Distance (Å)
Ammonium Fluoride (B91410) (NH₄F / ND₄F)~1.61~2.71
Ammonium Chloride (NH₄Cl / ND₄Cl)~1.29~3.35
Ammonium Bromide (NH₄Br / ND₄Br)~1.21~3.51
Ammonium Iodide (NH₄I / ND₄I)~1.05~3.79

Data adapted from solid-state NMR studies. scispace.com Exact values can vary with experimental conditions.

Neutron Scattering and Diffraction Studies

Principles of Neutron Scattering with Deuterated Systems

Neutron scattering is a uniquely powerful technique for studying the structure and dynamics of materials, particularly those containing hydrogen. Unlike X-rays, which scatter from an atom's electron cloud, neutrons scatter from the atomic nucleus. epj-conferences.orgsastutorials.org The strength of this interaction, described by the neutron scattering length, varies irregularly across the periodic table and, crucially, between isotopes of the same element. epj-conferences.org

The most significant isotopic difference in neutron scattering for biological and chemical systems is between hydrogen (¹H, or protium) and deuterium (²H, or D). epj-conferences.orgsynchrotron.org.au Hydrogen has a negative coherent scattering length and a very large incoherent scattering cross-section. synchrotron.org.au This large incoherent scattering acts as significant background noise, which can obscure the desired structural information (coherent scattering). synchrotron.org.au In contrast, deuterium has a positive coherent scattering length and a much smaller incoherent scattering cross-section. synchrotron.org.au By replacing hydrogen with deuterium in a sample, such as in Ammonium-d4 Deuteroxide, the incoherent background is dramatically reduced, leading to a much-improved signal-to-noise ratio and allowing for the clear observation of coherent scattering signals that contain structural details. synchrotron.org.auumich.edu

The principle of contrast variation in small-angle neutron scattering (SANS) is a direct and powerful application of the difference in scattering lengths between hydrogen and deuterium. ckcest.cnnih.gov The "contrast" in a SANS experiment is the difference between the scattering length density (SLD) of a particle and the surrounding solvent (Δρ = ρ_particle - ρ_solvent). nih.gov The intensity of the scattered signal is proportional to the square of this contrast. nih.gov

By using mixtures of light water (H₂O) and heavy water (D₂O), the SLD of the solvent can be precisely tuned to any value between the SLD of pure H₂O (-0.56 x 10⁻⁶ Å⁻²) and pure D₂O (6.36 x 10⁻⁶ Å⁻²). epj-conferences.org This allows an experimentalist to systematically adjust the contrast. A key application is "contrast matching," where the solvent's SLD is adjusted to be identical to the SLD of a specific component in a multi-component assembly. ckcest.cn Under this condition, that component becomes effectively "invisible" to the neutrons, and the resulting scattering signal arises solely from the other components of the complex. ckcest.cnnih.gov For example, in a complex of a deuterated protein and a hydrogenated protein, the solvent can be adjusted (e.g., to ~42% D₂O) to match out the hydrogenated protein, allowing for the direct structural investigation of the deuterated partner alone. epj-conferences.org This method is invaluable for determining the size, shape, and relative arrangement of individual components within complex biological or chemical assemblies in solution. ckcest.cn

Table 2: Neutron Scattering Lengths and Calculated Scattering Length Densities (SLD) This table provides the fundamental neutron scattering lengths (b_c) for key elements and shows calculated SLD values for water and a typical protein, illustrating the basis of the contrast variation technique.

Element / MoleculeCoherent Scattering Length (b_c) [fm]Calculated SLD [10⁻⁶ Å⁻²]
Hydrogen (¹H)-3.74N/A
Deuterium (²H)6.67N/A
Carbon (¹²C)6.65N/A
Nitrogen (¹⁴N)9.36N/A
Oxygen (¹⁶O)5.80N/A
Water (H₂O)N/A-0.56
Heavy Water (D₂O)N/A6.36
Typical Hydrogenated ProteinN/A~2.4
Typical Deuterated ProteinN/A~7.5

Scattering length data sourced from NIST. nih.gov SLD values are calculated and can vary based on specific composition and density.

Structural Investigations of Hydrogen-Bonded Networks in Condensed Phases

Neutron diffraction is exceptionally well-suited for determining the precise location of hydrogen and deuterium atoms in crystalline solids, providing unparalleled detail about hydrogen-bonded networks. nih.govresearchgate.net The use of deuterated compounds like ammonium salts is particularly advantageous, as it circumvents the high incoherent scattering of hydrogen, enabling clearer diffraction patterns and more accurate structural refinement. umich.eduiucr.org Studies on deuterated ammonium chloride (ND₄Cl), for example, have used inelastic neutron scattering to measure lattice vibration dispersion curves, providing detailed information on the interatomic forces and the torsional (librational) motion of the ND₄⁺ ion within the crystal lattice. aps.org These investigations offer direct insight into the strength and geometry of N-D···X hydrogen bonds that govern the crystal packing. cdnsciencepub.com

Neutron scattering and spectroscopic methods can monitor dynamic processes in the solid state, including proton (or deuteron) transfer, which is a fundamental step in many chemical reactions and phase transitions. dtu.dk A notable example is the solid-phase transformation of ammonium dicyanamide (B8802431) (NH₄[N(CN)₂]). acs.org Solid-state NMR studies on the deuterated analogue, ND₄[N(CN)₂], revealed that the transformation mechanism is initiated by a proton transfer from the ammonium cation to a nitrogen atom on the dicyanamide anion. acs.org This initial, rapid proton transfer is followed by a nucleophilic addition of the newly formed ammonia (B1221849) molecule to an adjacent carbon atom. acs.org This work demonstrates how isotopic labeling, combined with spectroscopic analysis, can elucidate complex, multi-step reaction mechanisms in the solid state, identifying proton transfer as the critical triggering event. acs.org Such studies are crucial for understanding solid-state reactivity and designing materials with tailored properties.

Many ammonium salts exhibit polymorphism, meaning they can exist in different crystal structures depending on temperature and pressure. researchgate.netdiva-portal.org The transitions between these phases often involve changes in the orientational order of the ammonium ion and the hydrogen-bonding network. scribd.com Deuteration can have a measurable effect on the temperatures at which these phase transitions occur. scribd.com

Ammonium nitrate (B79036) is a classic example, existing in at least five different polymorphic phases at atmospheric pressure. scribd.com Studies have shown that the transition temperatures between these phases are shifted upon deuteration (ND₄NO₃). iucr.orgscribd.com For example, the III → II phase transition occurs at a temperature 3.6 K higher in the deuterated salt compared to the hydrogenous form. scribd.com These isotopic shifts arise from the different vibrational zero-point energies and moments of inertia of the NH₄⁺ and ND₄⁺ ions, which in turn affect the lattice dynamics and the relative stability of the different crystalline phases. Neutron diffraction on deuterated samples has been essential in accurately determining the crystal structures of these various phases, which was challenging with X-rays due to the low scattering power of hydrogen. iucr.org

Dynamical Studies via Quasielastic Neutron Scattering

Quasielastic Neutron Scattering (QENS) is a powerful technique for investigating diffusive and reorientational motions in hydrogen-containing materials on a timescale of approximately 10⁻⁹ to 10⁻¹² seconds. psi.ch The large incoherent scattering cross-section of the hydrogen nucleus makes it particularly sensitive to the individual motions of protons. acs.org In the context of Ammonium-d4 deuteroxide, the species of interest is the deuterated ammonium ion (ND₄⁺). While deuterium has a smaller incoherent cross-section than hydrogen, QENS can still provide detailed information on its dynamics.

In solid-state and solution studies, the ammonium ion (and its deuterated counterpart, ND₄⁺) is known to undergo reorientational motions. These dynamics are crucial for understanding properties like ionic conductivity and phase transitions. QENS experiments allow for the direct characterization of the geometry and timescale of these reorientations. researchgate.net By analyzing the QENS spectra, specifically the broadening of the elastic peak, researchers can distinguish between different motional models. diva-portal.org

The primary models for the reorientational dynamics of a tetrahedral ion like ammonium include:

Rotational Jumps: The ion remains in a potential well for a certain residence time before instantaneously jumping to an adjacent, crystallographically equivalent orientation. researchgate.net

Rotational Diffusion: The ion undergoes continuous, small-angle random rotations.

Axis-Specific Rotations: The ion may exhibit preferential rotations around its symmetry axes (C₂ or C₃). For instance, studies on similar systems have identified 3-fold reorientations around the C₃ axis or 2-fold reorientations around the C₂ axis. acs.orgdiva-portal.org

The analysis of the Elastic Incoherent Structure Factor (EISF), derived from QENS data, is critical for distinguishing between these models as its shape is directly related to the geometry of the motion. acs.orgdiva-portal.org The timescale of these motions, or correlation time, can be determined from the width of the quasielastic component of the spectrum, providing activation energies for the reorientational processes. researchgate.net

Table 1: Reorientational Models for the Ammonium Ion Investigated by QENS

Model Description Key Parameters Determined by QENS
Tetrahedral Jumps The ND₄⁺ ion performs instantaneous jumps between equivalent orientations, preserving the tetrahedral symmetry. researchgate.netResidence time (τ), Jump distance, Activation energy (Ea)
C₃ Axis Rotation The ion rotates by 120° around an axis passing through a nitrogen and one deuterium atom. acs.orgCorrelation time, Rotational diffusion coefficient, Ea
C₂ Axis Rotation The ion rotates by 180° around an axis passing through the nitrogen atom and bisecting two N-D bonds. acs.orgdiva-portal.orgCorrelation time, Rotational diffusion coefficient, Ea
Isotropic Rotational Diffusion The ion undergoes continuous, random reorientation in all directions, akin to its motion in a low-viscosity liquid.Rotational diffusion coefficient

Raman Spectroscopy for Structural and Mechanistic Investigations

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about molecular structure, symmetry, and bonding. aps.org It is highly effective for studying deuterated compounds because the substitution of hydrogen with deuterium leads to significant and predictable shifts in vibrational frequencies.

For Ammonium-d4 deuteroxide in a D₂O solution, a Raman spectrum would reveal vibrational modes corresponding to the ND₄⁺ cation, the D₂O solvent, and potentially ion-solvent interactions. The primary vibrational modes of the tetrahedral ND₄⁺ ion are Raman active and their positions provide a fingerprint of the ion's structure and environment. mdpi.com

Key applications include:

Structural Confirmation: The observation of N-D vibrational modes at lower frequencies compared to the known N-H modes of NH₄⁺ confirms successful deuteration. For example, the symmetric stretching mode (ν₁) of NH₄⁺ appears around 3040 cm⁻¹, while for ND₄⁺ it is expected at a significantly lower wavenumber. mdpi.com

Symmetry and Environmental Probing: The number and shape of Raman bands can indicate the local symmetry of the ion. In a crystal, splitting of degenerate modes can reveal distortions from perfect tetrahedral symmetry. aps.org In solution, band broadening can provide insights into the dynamics of hydrogen/deuterium bonding with solvent molecules.

Mechanistic Studies: By monitoring changes in the Raman spectra under different conditions (e.g., temperature, pressure), researchers can investigate phase transitions and other structural changes. acs.org For instance, the appearance of new bands or the splitting of existing ones can signify a change in the crystal lattice or molecular ordering. aps.orgacs.org

Table 3: Comparison of Fundamental Vibrational Modes for NH₄⁺ and ND₄⁺ Ions

Vibrational Mode Symmetry Approximate Wavenumber (cm⁻¹) for NH₄⁺ Approximate Wavenumber (cm⁻¹) for ND₄⁺ Raman Activity
ν₁ (Symmetric Stretch)A₁~3040 mdpi.com~2214Active, Polarized
ν₂ (Bending)E~1680 mdpi.com~1215Active, Depolarized
ν₃ (Asymmetric Stretch)F₂~3145 mdpi.com~2346Active, Depolarized
ν₄ (Bending)F₂~1400 mdpi.com~1065Active, Depolarized

Note: The exact wavenumbers can vary depending on the physical state (solid, liquid) and the chemical environment (e.g., counter-ion, solvent).

Theoretical and Computational Chemistry Approaches to Ammonium D4 Deuteroxide Systems

Ab Initio Molecular Dynamics Simulations of Deuterated Chemical Environments

Ab initio molecular dynamics (AIMD) is a simulation method that calculates the forces acting on atoms from first-principles quantum mechanical calculations at each time step. This approach is particularly valuable for studying deuterated systems as it inherently accounts for the mass difference between hydrogen and deuterium (B1214612), allowing for the direct simulation of isotopic effects on dynamics, structure, and bonding.

Simulations of deuterated ammonia-water systems have provided critical insights into their behavior under various conditions. For instance, computational studies on deuterated ammonia (B1221849) hydrates, such as ammonia dihydrate (ND₃·2D₂O), have been used to understand their properties in environments relevant to planetary science, specifically the icy moons of the outer solar system. ucl.ac.ukucl.ac.uk First-principles simulations have been employed to determine the athermal equation of state for various phases in the H₂O-NH₃ system. ucl.ac.uk

In a study of ammonia monohydrate (AMH), AIMD was used to compare the calculated structures of NH₃·H₂O and ammonium (B1175870) hydroxide (B78521) (NH₄OH) with experimental neutron diffraction data from their deuterated analogues, AMH I (ND₃·D₂O) and AMH IV. ucl.ac.uk By simulating the neutron diffraction pattern of ND₄OD, researchers could confirm that the computationally predicted ionic ammonium hydroxide structure was not the same as the experimentally observed AMH IV phase. ucl.ac.ukucl.ac.uk Similarly, AIMD has been applied to study other deuterated ammonium compounds, such as deuterated α-ammonium carbamate (B1207046) (ND₄·ND₂CO₂), to understand their high-pressure behavior and thermal expansivity. nih.govnih.gov These simulations are crucial for interpreting experimental data and for predicting the behavior of these materials under conditions that are difficult to access in the lab.

Density Functional Theory (DFT) Calculations for Structural and Electronic Prediction

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometric and electronic properties of molecules like Ammonium-d4 deuteroxide. DFT calculations have been successfully applied to a range of related ammonium compounds to predict molecular geometries, vibrational frequencies, and reaction energetics.

DFT studies on complexes formed between the ammonium ion (NH₄⁺) and various aromatic nitrogen heterocycles have explored the nature of cation-π and hydrogen bonding interactions, which are fundamental in many biological systems. rsc.org These calculations help elucidate the preferred binding modes and the stability of such complexes. rsc.org In the context of materials science, DFT has been used to calculate the adsorption energies of ammonia on zeolite catalysts, with results showing good agreement with experimental values derived from temperature-programmed desorption (TPD) measurements. nih.gov

For deuterated ammonium salts, DFT calculations provide a basis for understanding their structural and electronic properties. For example, DFT and ab initio Hartree-Fock (HF) methods have been used to calculate the molecular geometry, vibrational frequencies, and NMR spectra of organothiophosphate ammonium salts, showing good agreement with experimental data. nih.gov In studies of perovskite solar cells, DFT calculations have been performed on fluorinated aromatic ammonium salts to understand their electrostatic potential surfaces and molecular dipole moments, which influence crystal structure and device performance. researchgate.net These computational approaches are essential for predicting the properties of deuterated compounds and for guiding the design of new materials.

System Computational Method Predicted Properties Reference
Ammonium Carbamate PolymorphsDFTEquation of State, Bulk Modulus, Relative Stability nih.govnih.gov
Butyl Ammonium Salt of O,O'-dibornyl dithiophosphateDFT, HFMolecular Geometry, Vibrational Frequencies, NMR Spectrum nih.gov
Ammonia on CHA-type ZeolitesDFTAdsorption Energies nih.gov
NH₄⁺ with Aromatic HeterocyclesDFTInteraction Mechanism, Binding Strength, IR Spectra rsc.org
Dual-Atom Fe₂/PhthalocyanineDFTN₂ Reduction Reaction Feasibility, Thermodynamic Barrier electrochemsci.org

Elucidation of Kinetic Isotope Effects (KIEs) in Chemical Reaction Pathways

The substitution of hydrogen with deuterium significantly alters reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). Typically, reactions involving the breaking of a bond to deuterium are slower than for hydrogen (a normal KIE). However, computational studies have been crucial in understanding instances of inverse KIEs, where the deuterated species reacts faster.

A striking example is found in the charge transfer reactions between cold noble gas ions (like Xe⁺, Kr⁺, and Ar⁺) and ammonia. nih.govrsc.org Experimental observations revealed a strong inverse KIE, with deuterated ammonia (ND₃) reacting more than three times faster than hydrogenated ammonia (NH₃). nih.gov Classical capture models failed to explain this pronounced effect. nih.govrsc.org High-level ab initio calculations were employed to construct the potential energy surfaces for these reaction systems. The calculations showed no energetically accessible crossing points between the reactant and product surfaces, suggesting a slow electron transfer process. nih.govrsc.org The higher reactivity of ND₃ was ultimately attributed to the greater density of states—and therefore a longer lifetime—of the deuterated reaction complex compared to its hydrogenated counterpart. nih.gov

Kinetic and deuterium isotope analyses have also been applied to the electrochemical synthesis of ammonia. rsc.org In these studies, the isotopic composition of the ammonia produced (NH₃ vs. ND₃) when the cathode was supplied with H₂ or D₂ was analyzed to clarify the reaction mechanism. rsc.org Such studies are essential for distinguishing between different mechanistic pathways, such as the electrochemical promotion of catalysis (EPOC) versus charge-transfer reactions. rsc.org

Reaction System Isotope Comparison Observed Effect Computational Finding/Explanation Reference
Charge transfer of Xe⁺, Kr⁺, Ar⁺ with ammoniaNH₃ vs. ND₃Inverse KIE (ND₃ reacts faster)Greater density of states and lifetime of the deuterated reaction complex. nih.govrsc.org
Electrochemical ammonia synthesisH₂ vs. D₂ feedFormation of corresponding NH₃ or ND₃Used to distinguish between reaction mechanisms (EPOC vs. charge-transfer). rsc.org
Thermal decomposition of Ammonium Diuranate¹⁶O vs. ¹⁸ONormal KIELighter isotope bond breaks more rapidly; rate-limiting step at particle surfaces. acs.org

Modeling of Phase Behavior and Energetic Landscapes in Deuterated Analogues

Computational modeling is a powerful tool for mapping the phase behavior and energetic landscapes of materials, particularly for deuterated compounds where subtle changes in mass and zero-point energy can lead to significant shifts in phase transition temperatures and pressures.

Studies on deuterated ammonium salts have revealed strong isotope effects on their structural phase transitions. For example, in (NH₄)₂SeCl₆, the substitution of hydrogen with deuterium not only shifts the temperature of an existing phase transition from 24 K to 48 K but also induces an entirely new phase transition at 37 K. tandfonline.com Similar deuteration-induced phase transitions have been observed in other ammonium hexachlorometallates like (ND₄)₂PtCl₆ and (ND₄)₂PbCl₆. researchgate.net

Neutron powder diffraction experiments combined with modeling have been used to determine the complex phase behavior of perdeuterated ammonia dihydrate (ND₃·2D₂O) up to pressures of 2 GPa. ucl.ac.uk These studies identified multiple crystalline polymorphs (ADH I, IIa, IIb, and IV) and mapped their stability fields and interconversion kinetics. ucl.ac.uk For instance, a composite of monoclinic phases ADH IIa and IIb was found to dissociate into ammonia monohydrate (ND₃·D₂O) phase II and ice II upon warming at 550 MPa. ucl.ac.uk

Computational modeling also extends to predicting the influence of deuterated compounds as dopants. Studies of D₂O ice containing deuterated ammonium fluoride (B91410) (ND₄F) have shown that the dopant can selectively alter the phase diagram of water, for example, by removing the hydrogen-ordered ice II phase. researchgate.net First-principles calculations on ammonium carbamate polymorphs have evaluated their relative thermodynamic stabilities and predicted a pressure-induced phase transition from the α- to the β-polymorph. nih.govnih.gov These theoretical approaches are vital for understanding and predicting the rich and often counter-intuitive phase behavior of deuterated ammonium systems.

Compound Observation Transition Details Reference
(ND₄)₂SeCl₆Deuteration induces an additional phase transition.T_c1 shifts from 24 K (H) to 48 K (D); new T_c2 appears at 37 K (D). tandfonline.com
ND₃·2D₂OMultiple high-pressure polymorphs identified.Phases ADH I, IIa, IIb, IV observed between 0-2 GPa. ucl.ac.uk
(ND₄)₂PtCl₆Deuteration-induced first-order phase transition.Transition occurs at 27.5 K. researchgate.net
D₂O ice with ND₄FDoping alters the phase diagram of ice.Selectively removes the hydrogen-ordered ice II phase. researchgate.net

Role in Advanced Materials Science Research and Development

Deuteration for Performance Optimization in Organic Electronic Devices

The incorporation of deuterium (B1214612) into the organic materials used in electronic devices like Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs) has been shown to significantly improve their performance and operational stability. alfa-chemistry.comgoogle.com The fundamental principle behind this enhancement lies in the difference in vibrational energy between carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds. The C-D bond is stronger and has a lower vibrational frequency, which reduces non-radiative decay pathways for excited states (excitons), thereby increasing the efficiency and longevity of the device. alfa-chemistry.comgoogle.com

In OLEDs, deuteration of the organic emissive layers can lead to a significant increase in device lifetime, in some cases by a factor of five to twenty, without negatively impacting other device properties. isotope.com This is particularly crucial for blue light-emitting components, which tend to degrade more rapidly. isotope.com By minimizing non-radiative vibrational quenching, more of the electrical energy is converted into light, resulting in higher luminance and improved color purity. alfa-chemistry.com Theoretical calculations have confirmed that while deuteration does not alter the fundamental electronic structure of the molecules, it substantially modifies vibration-related properties, which is key to suppressing degradation pathways. acs.org

Research has demonstrated tangible benefits across various organic electronic devices:

OLEDs: Reduced exciton (B1674681) quenching leads to enhanced phosphorescence efficiency and extended operational lifespans. alfa-chemistry.com

Semiconductors: Deuterated silicon exhibits lower defect densities and improved charge carrier lifetimes. alfa-chemistry.com

Photovoltaics: Deuterated polymers in organic solar cells can improve charge transport and reduce recombination losses, leading to higher power conversion efficiencies. alfa-chemistry.com

Table 1: Impact of Deuteration on Organic Electronic Device Performance

Device Type Effect of Deuteration Observed Improvement Reference(s)
Organic Light-Emitting Diodes (OLEDs) Reduces non-radiative decay, minimizes exciton quenching. Increased device lifetime by a factor of 5 to 20. Higher luminance and color purity. isotope.comalfa-chemistry.com
Organic Photovoltaics (OPVs) Improves charge transport properties and reduces recombination losses. Higher power conversion efficiencies. alfa-chemistry.com
Semiconductors (e.g., Silicon) Reduces defect densities. Improved charge carrier lifetimes. alfa-chemistry.com
Multi-Resonance TADF Emitters Slows down material degradation. Enhanced operational stability and longer device lifespan. nih.gov
Square-Planar Pt(II) Complexes Suppresses non-radiative transitions by modifying vibration-related properties. Enhanced phosphorescent performance and potential for improved device lifetime. acs.org

Neutron Reflectometry for Interfacial Studies in Thin Film Materials

Neutron reflectometry (NR) is a powerful, non-destructive technique for characterizing the structure of surfaces and interfaces in thin-film materials at the nanoscale. aip.orgtytlabs.co.jp The technique's unique sensitivity relies on the significant difference in neutron scattering length between hydrogen and its isotope, deuterium. tytlabs.co.jpacs.org By selectively replacing hydrogen with deuterium in specific layers or components of a material, researchers can generate high contrast, making it possible to precisely determine the thickness, density, and roughness of buried interfaces. aip.orgresearchgate.net

Ammonium-d4 deuteroxide can be used as a precursor to synthesize deuterated polymers and other organic molecules for these studies. acs.org This isotopic labeling is crucial for investigating a wide range of interfacial phenomena that are critical to material performance, such as interdiffusion between polymer layers, the adsorption of proteins onto surfaces, and the structure of adhesive layers. aip.orgnih.govnih.gov

For instance, NR has been used to study the interdiffusion kinetics between deuterated and hydrogenated polymer layers, providing fundamental insights into polymer mobility near interfaces. aip.org In another application, NR elucidated the concentration profile of deuterated proteins adsorbed onto polymer brushes, revealing details of the adsorption mechanism that are inaccessible with other techniques. nih.gov The ability to probe the structure of materials under various conditions, such as humidity, makes NR particularly valuable for understanding and improving the durability of devices and materials, such as the epoxy resins used in structural adhesives. nih.gov Recent studies have also employed in situ NR to observe the formation and evolution of the solid-electrolyte interphase (SEI) in real-time during electrochemical processes, such as ammonia (B1221849) synthesis, highlighting the technique's power in advancing energy technologies. nih.gov

Table 2: Applications of Neutron Reflectometry with Deuterated Materials

Research Area System Studied Information Obtained Reference(s)
Polymer Physics Interdiffusion between deuterated and hydrogenated poly(methyl methacrylate) (PMMA) layers. Measurement of chain movement and interdiffusion kinetics over time. aip.org
Biomaterials Adsorption of deuterated myoglobin (B1173299) onto poly(ethylene glycol) (PEG) brushes. Characterization of the protein concentration profile and adsorption mechanism at the surface. nih.gov
Organic Electronics Thin films of deuterated arylamines for OLEDs. Confirmed excellent scattering contrast and nanoscale thin film density, enabling studies of functioning devices. researchgate.net
Adhesion Science Interfacial layer of epoxy resin systems. Investigated the robust and well-defined interface structure under dry and humid conditions, linking it to improved adhesion strength. nih.gov
Electrochemistry Solid-electrolyte interphase (SEI) in lithium-mediated nitrogen reduction. In situ, time-resolved tracking of SEI layer formation, growth, and structural changes during electrochemical cycling. nih.gov

Mentioned Compounds

Methodological Development and Experimental Considerations in Deuterated Chemistry

Methodologies for the Preparation and Purification of Deuterated Compounds

The synthesis of deuterated compounds can be broadly achieved through two primary strategies: direct hydrogen-deuterium (H/D) exchange on a substrate or de novo synthesis from deuterated building blocks.

Preparation Techniques:

Hydrogen-Deuterium Exchange: This is one of the most common methods, where a compound's labile protons are exchanged for deuterium (B1214612). Heavy water (D₂O) is the most economical and readily available deuterium source for these reactions. google.com The exchange can be facilitated under different conditions:

Base-Catalyzed Exchange: A base can be used to deprotonate a carbon atom, allowing for subsequent deuteration. For instance, α-deuterated nitriles have been prepared by heating the corresponding nitrile with a suspension of calcium deuteroxide in heavy water. cdnsciencepub.com

Acid-Catalyzed Exchange: Acidic conditions can also promote H/D exchange on certain molecules.

Metal-Catalyzed Exchange: Transition metals like palladium, ruthenium, and rhodium are effective catalysts for H/D exchange. mdpi.comnih.govacs.org Palladium on carbon (Pd/C), for example, can be used with D₂O to achieve selective deuteration. mdpi.comnih.gov Some methods generate deuterium gas (D₂) in situ from the reaction of D₂O with agents like aluminum, which is then used in the palladium-catalyzed exchange. nih.gov

High-Temperature/Pressure Exchange: For less reactive C-H bonds, H/D exchange can be forced by using high temperatures and pressures in specialized equipment like Parr reactors. ansto.gov.auansto.gov.au

De Novo Synthesis: This approach involves building the target molecule from smaller, pre-deuterated starting materials.

Use of Deuterated Reagents: A vast toolkit of deuterated reagents is available, such as the deuterated reducing agent sodium borodeuteride (NaBD₄), which can be used to introduce deuterium into specific positions, for example, in the synthesis of partially deuterated amines. vt.edu

Synthesis from Deuterated Precursors: Complex molecules are often assembled from simple deuterated building blocks. The preparation of high-purity deuterated ammonia (B1221849) (ND₃), a precursor for Ammonium-d4 deuteroxide, can be achieved by reacting high-purity deuterium gas with nitrogen over an iron-aluminum composite catalyst. google.com The resulting ND₃ can then be dissolved in D₂O to yield Ammonium-d4 deuteroxide.

Purification Methods:

Once synthesized, deuterated compounds must be purified to remove residual protic material and reaction byproducts. Standard organic chemistry purification techniques are employed, often requiring careful handling to prevent back-exchange of the deuterium. Common methods include:

Distillation

Crystallization

Extraction

Chromatography (e.g., flash chromatography, preparative HPLC) ansto.gov.augoogle.com

A summary of common preparation methods is presented in Table 1.

Table 1: Methodologies for the Preparation of Deuterated Compounds

Method Deuterium Source Catalyst/Reagent Example Typical Application
Base-Catalyzed Exchange D₂O Calcium Deuteroxide Deuteration of acidic C-H bonds (e.g., α-to-nitrile) cdnsciencepub.com
Metal-Catalyzed Exchange D₂O or D₂ Palladium/Carbon (Pd/C) Selective deuteration of amines, amino acids, and arenes mdpi.comnih.gov
High-Temperature Exchange D₂O None (uses heat/pressure) Generation of perdeuterated precursors ansto.gov.auansto.gov.au
Reduction Sodium Borodeuteride (NaBD₄) None Introduction of deuterium via reduction of carbonyls or imines vt.edu

Advances in Analytical Techniques for Deuterium Content Determination

Accurately quantifying the level and location of deuterium incorporation is critical for validating a synthesis and for the compound's intended application. The two predominant analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

²H NMR (Deuterium NMR): This is a powerful and direct method for analyzing highly deuterated compounds. sigmaaldrich.com Since only the deuteron (B1233211) signal is observed, it provides a clean spectrum, often using non-deuterated solvents. sigmaaldrich.com ²H NMR is considered relatively quantitative under proper experimental settings and can be used to determine the deuterium atom percentage at specific sites within a molecule, which is crucial for structural verification. ansto.gov.auansto.gov.ausigmaaldrich.com

¹H NMR (Proton NMR): While seemingly counterintuitive, ¹H NMR is also used to determine deuterium content. This is achieved by measuring the reduction in the integral of a proton signal relative to a non-exchangeable internal standard. google.com However, for highly enriched compounds (>98 atom % D), the residual proton signals become very weak, making ²H NMR a more appealing alternative. sigmaaldrich.com

Mass Spectrometry (MS):

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): While primarily used to study protein structure and dynamics, the fundamental principles of HDX-MS are applicable to deuterium content analysis. thermofisher.comnih.gov The technique measures the rate and extent of deuterium uptake, providing information on solvent accessibility. thermofisher.com

Isotope Ratio Mass Spectrometry (IRMS): For highly precise measurements, techniques like Thermal Conversion/Elemental Analysis-Isotope Ratio Mass Spectrometry (TC/EA-IRMS) can be used. This method can determine the deuterium content in water samples with very high accuracy and reproducibility. spkx.net.cn

A comparison of the primary analytical techniques is provided in Table 2.

| IRMS | High-precision isotope ratios spkx.net.cn | Extremely accurate and reproducible spkx.net.cn | Complex instrumentation; Often used for specific sample types like water. |

Future Prospects and Interdisciplinary Research Directions

Advancements in Isotopic Labeling Technologies for Novel Applications

The precise incorporation of stable isotopes like deuterium (B1214612) into molecules has revolutionized our ability to study complex biological and chemical systems. scispace.com Isotopic labeling provides a powerful tool for tracing molecular fates, elucidating reaction mechanisms, and quantifying changes in molecular populations. scispace.comnih.gov Ammoninum-d4 deuteroxide, as a source of deuterium, plays a key role in these endeavors.

Recent years have witnessed significant progress in isotopic labeling technologies, moving beyond simple substitution to more sophisticated and targeted approaches. In the realm of proteomics, techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric tags for relative and absolute quantitation (iTRAQ), and tandem mass tags (TMT) have become central to the quantitative analysis of proteins. nih.govnih.govacs.org These methods allow for the multiplexed analysis of numerous samples, providing deep insights into cellular processes, biomarker discovery, and the effects of therapeutic interventions. nih.govacs.org For instance, pulsed SILAC (pSILAC) enables the temporal analysis of protein synthesis and turnover, offering a dynamic view of the proteome. nih.gov

In the pharmaceutical industry, deuterium labeling has emerged as a valuable strategy in drug discovery and development. uniupo.itnih.gov The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties. This "deuterium switch" approach has been successfully applied to existing drugs, as exemplified by the FDA-approved deutetrabenazine. uniupo.itnih.gov More recently, the focus has shifted to the de novo design of deuterated drugs, where deuterium is incorporated early in the discovery process to optimize metabolic stability and reduce the formation of undesirable metabolites. nih.gov The approval of deucravacitinib, a novel deuterated drug, highlights the success of this strategy. uniupo.itnih.gov

The following table provides a summary of key advancements in isotopic labeling technologies:

TechnologyDescriptionKey Applications
Pulsed SILAC (pSILAC) Monitors the rate of incorporation of heavy-labeled amino acids over time.Temporal analysis of protein synthesis and degradation.
Isobaric Tags (iTRAQ, TMT) Use chemical tags of identical mass but different isotopic composition for multiplexed quantification.High-throughput quantitative proteomics, biomarker discovery.
Deuterium-Enabled Drug Design Strategic incorporation of deuterium to improve pharmacokinetic properties of drugs.Development of drugs with enhanced metabolic stability and reduced toxicity.

Emerging Frontiers in Structural Biology and Biophysical Chemistry Enabled by Deuteration

The strategic use of deuterium, often facilitated by reagents like this compound, is pushing the boundaries of structural biology and biophysical chemistry. Deuteration provides a unique and powerful tool for probing the structure, dynamics, and interactions of biological macromolecules. nih.govnih.gov

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is crucial for studying large proteins and protein complexes. nih.govpeakproteins.com For proteins larger than approximately 25 kDa, proton-proton dipolar coupling leads to significant signal broadening, making spectra difficult to interpret. peakproteins.com Replacing non-exchangeable protons with deuterium reduces these dipolar interactions, resulting in sharper signals and improved spectral quality. peakproteins.com This allows for the study of much larger and more complex biological systems than would otherwise be possible. nih.gov Furthermore, selective deuteration of specific amino acid residues can simplify complex spectra and aid in resonance assignment. oup.com

Neutron scattering is another technique that benefits immensely from deuteration. nih.govnih.gov Neutrons interact differently with hydrogen and deuterium nuclei, a property that can be exploited through contrast variation. nih.govnih.gov By selectively deuterating one component of a biological complex and adjusting the H₂O/D₂O ratio of the solvent, researchers can effectively make other components "invisible" to the neutron beam. nih.gov This allows for the in-situ structural characterization of individual components within large, multi-subunit assemblies like protein-protein or protein-nucleic acid complexes. nih.govornl.gov This "matchout labeling" approach is invaluable for understanding the architecture of molecular machines. nih.gov

The table below highlights the impact of deuteration on key biophysical techniques:

TechniqueRole of DeuterationKey Insights Gained
NMR Spectroscopy Reduces proton-proton dipolar coupling in large proteins.Enables structural studies of high-molecular-weight proteins and complexes.
Neutron Scattering Provides contrast variation to distinguish components in a complex.Elucidates the structure and arrangement of individual molecules within large biological assemblies.
Neutron Crystallography Enhances the visibility of hydrogen/deuterium atoms and water molecules.Provides detailed information on protonation states and hydrogen bonding networks, crucial for understanding enzyme mechanisms and drug binding. ornl.gov

Expanded Applications in Advanced Materials and Nanoscience Through Isotopic Engineering

Isotopic engineering, the deliberate manipulation of the isotopic composition of a material, is a rapidly growing field with the potential to create materials with novel and enhanced properties. azom.comrsc.org While not directly a synthesis reagent, the principles of isotopic substitution, for which this compound can be a tool in precursor synthesis, are central to this field.

In the realm of two-dimensional (2D) materials, such as graphene and molybdenum disulfide (MoS₂), isotopic composition has been shown to have a significant impact on their physical properties. nih.govtsunamigroup.euacs.org For example, isotopically pure MoS₂ monolayers exhibit a substantial enhancement in thermal conductivity compared to their natural-abundance counterparts. nih.govacs.org This is attributed to reduced phonon scattering from isotopic impurities. nih.gov Similarly, the optoelectronic properties of 2D materials can be tuned by altering their isotopic makeup, opening up new avenues for the design of next-generation electronic and photonic devices. azom.com

The substitution of hydrogen with deuterium in polymers can also lead to significant changes in their properties. resolvemass.cadtic.milacs.org Deuterated polymers often exhibit increased thermal and oxidative stability due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. dtic.mil This enhanced stability can be advantageous in applications where materials are exposed to harsh conditions. dtic.mil Furthermore, deuterium substitution can influence the phase behavior of polymer blends, in some cases leading to increased miscibility. acs.org These findings suggest that isotopic engineering can be a powerful tool for tailoring the properties of polymeric materials for specific applications. resolvemass.ca

The following table summarizes the effects of isotopic engineering on various materials:

Material ClassProperty AffectedUnderlying MechanismPotential Applications
2D Materials (e.g., MoS₂, Graphene) Thermal Conductivity, Optoelectronic PropertiesReduced phonon scattering, altered electron-phonon coupling.Advanced electronics, thermal management, optoelectronics. azom.comnih.govarxiv.org
Semiconductor Nanowires Thermal ConductivityMutual enhancement of isotope and surface phonon scattering.Improved thermal management in microelectronics. berkeley.edu
Polymers Thermal Stability, Phase BehaviorStronger C-D vs. C-H bonds, altered intermolecular interactions.High-performance polymers, advanced coatings, optical fibers. dtic.milresearchgate.netnih.gov

Q & A

Q. What are the established synthetic protocols for preparing Ammonium-d4 Deuteroxide, and how are isotopic purity and yield optimized?

Ammonium-d4 Deuteroxide ([ND₄]OD) is typically synthesized via deuterium exchange reactions. A common method involves reacting ammonium salts (e.g., NH₄Cl) with sodium deuteroxide (NaOD) in deuterated solvents like D₂O. For example, deuterated Wittig reagents are prepared by stirring methyl triphenylphosphonium bromide in D₂O with excess NaOD, optimizing reaction time (e.g., 4 hours) and molar equivalents to maximize deuterium incorporation (~95%) while minimizing side reactions . Isotopic purity (>98 atom% D) is confirmed via mass spectrometry or NMR, with rigorous solvent drying and inert atmosphere protocols to prevent proton contamination .

Q. How is Ammonium-d4 Deuteroxide characterized in terms of isotopic labeling efficiency and chemical stability?

Deuterium incorporation is quantified using mass spectrometry (e.g., GC-MS or LC-MS) or ²H NMR. For instance, ²H NMR analysis of deuterated sesquiterpenes confirmed ~95% deuterium labeling when using NaOD-based synthesis routes . Stability studies focus on preventing proton exchange with ambient moisture; solutions are stored in sealed, inert containers under argon, with periodic NMR validation of isotopic integrity .

Q. What are the critical safety and handling protocols for Ammonium-d4 Deuteroxide in laboratory settings?

Ammonium-d4 Deuteroxide is hygroscopic and corrosive, requiring handling in a fume hood with PPE (gloves, goggles). It reacts exothermically with water, necessitating dry solvents and equipment. Storage recommendations include airtight containers at 2–8°C, with desiccants to minimize D/H exchange. Safety data sheets highlight risks of skin burns (R34) and eye irritation (R36), mandating emergency washes and spill containment protocols .

Advanced Research Questions

Q. How does the deuterium isotope effect (DIE) influence reaction kinetics and mechanisms in Ammonium-d4 Deuteroxide-mediated reactions?

The DIE arises from reduced zero-point energy in N–D vs. N–H bonds, altering activation energies. In Brønsted acid-base reactions, deuteroxide ions (OD⁻) exhibit lower reactivity than OH⁻ due to differences in solvation and hydrogen-bonding dynamics. For example, OD⁻ shows a 230–500x lower reaction rate in deprotonation reactions compared to predictions from Brønsted plots, attributed to incomplete desolvation during proton transfer . Mechanistic studies using stopped-flow spectroscopy or isotopic tracing can resolve these effects .

Q. How can researchers resolve discrepancies in kinetic data when using Ammonium-d4 Deuteroxide as a base in organocatalytic systems?

Deviations in kinetic profiles (e.g., non-linear Brønsted plots) often stem from solvent isotope effects or incomplete deuteration. For example, in CO₂ fixation reactions, deuterated bases like [ND₄]OD may exhibit reduced activity due to slower proton transfer steps. Researchers should:

  • Validate isotopic purity via ¹H/²H NMR.
  • Compare reaction rates in H₂O vs. D₂O to isolate solvent effects.
  • Use computational models (e.g., DFT) to simulate isotope-dependent transition states .

Q. What strategies optimize deuteration levels in target molecules when using Ammonium-d4 Deuteroxide as a deuterium source?

Key parameters include:

  • Reaction time : Prolonged exposure (e.g., 4–6 hours) enhances D incorporation but risks ylide degradation in Wittig reactions .
  • Temperature : Higher temperatures (e.g., 150°C) accelerate exchange but may promote side reactions .
  • Solvent choice : Anhydrous DMSO or DMF minimizes proton back-exchange .
    Post-synthesis, purification via column chromatography or recrystallization removes non-deuterated byproducts.

Q. How does Ammonium-d4 Deuteroxide compare to other deuterated bases (e.g., NaOD, KOD) in NMR-based metabolic profiling?

In NMR metabolomics, [ND₄]OD is preferred for pH adjustment in deuterated buffers (e.g., PBS/D₂O) due to its low residual proton signal. Unlike KOD, it avoids potassium interference in ³⁹K NMR spectra. For example, 3-(trimethylsilyl)propionic-d₄ acid (TSP) is used as an internal standard in D₂O-based NMR samples prepared with [ND₄]OD, ensuring minimal background noise .

Methodological Considerations

Q. What experimental controls are essential when using Ammonium-d4 Deuteroxide in isotopic labeling studies?

  • Proton-control experiments : Parallel reactions with NH₄OH to assess D/H exchange rates.
  • Blank samples : Deuterium-free analogs to confirm labeling specificity.
  • Stability checks : Periodic NMR or MS validation of deuterated products during storage .

Q. How can researchers mitigate solvent isotope effects in mechanistic studies involving Ammonium-d4 Deuteroxide?

  • Use mixed H₂O/D₂O solvents to decouple solvent and substrate isotope effects.
  • Apply Eyring-Polanyi equations to correlate kinetic isotope effects (KIEs) with thermodynamic parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.